(3S)-3-Amino-4-sulfanylbutane-1-sulfonic acid
Overview
Description
EC33 is a selective inhibitor of aminopeptidase A, an enzyme involved in the regulation of blood pressure. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of hypertension. EC33 is known for its ability to block the pressor response of exogenous angiotensin II, a peptide hormone that increases blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EC33 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: The initial step involves the synthesis of a thiol-containing intermediate.
Functional Group Modifications:
The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of EC33 follows a similar synthetic route but on a larger scale. This involves:
Batch Processing: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
Quality Control: Rigorous testing is conducted to ensure the compound meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
EC33 undergoes several types of chemical reactions, including:
Oxidation: EC33 can be oxidized to form disulfide bonds, which may affect its activity.
Reduction: Reduction reactions can break these disulfide bonds, restoring the thiol groups.
Substitution: Various substitution reactions can modify the functional groups attached to the core structure, potentially altering its inhibitory properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Dithiothreitol or other thiol-containing compounds.
Substitution Reagents: Halogenated compounds or other electrophiles.
Major Products
The major products formed from these reactions include modified versions of EC33 with different functional groups, which can be tested for enhanced or reduced activity against aminopeptidase A.
Scientific Research Applications
Chemistry
In chemistry, EC33 is used as a tool to study the mechanisms of aminopeptidase A inhibition. Researchers use it to understand how structural modifications affect enzyme activity and to design more potent inhibitors.
Biology
In biological research, EC33 is employed to investigate the role of aminopeptidase A in various physiological processes. It helps in elucidating the enzyme’s function in blood pressure regulation and other metabolic pathways.
Medicine
Medically, EC33 has potential applications in the treatment of hypertension. By inhibiting aminopeptidase A, it can reduce the formation of angiotensin III, thereby lowering blood pressure. Clinical studies are ongoing to evaluate its efficacy and safety in humans .
Industry
In the pharmaceutical industry, EC33 serves as a lead compound for the development of new antihypertensive drugs. Its structure provides a template for designing more effective and selective inhibitors.
Mechanism of Action
EC33 exerts its effects by selectively inhibiting aminopeptidase A. This enzyme is responsible for converting angiotensin II to angiotensin III, a peptide that increases blood pressure. By blocking this conversion, EC33 reduces the levels of angiotensin III, leading to a decrease in blood pressure. The molecular targets of EC33 include the active site of aminopeptidase A, where it binds and prevents substrate access .
Comparison with Similar Compounds
Similar Compounds
Firibastat: An orally active prodrug that converts to EC33 in the brain, inhibiting aminopeptidase A and reducing blood pressure.
RB150: Another prodrug that generates EC33 upon metabolism, used in hypertension research.
Uniqueness
EC33 is unique in its high selectivity for aminopeptidase A and its inability to cross the blood-brain barrier, making it suitable for peripheral applications. In contrast, firibastat and RB150 are designed to penetrate the brain and exert central effects.
Conclusion
EC33 is a promising compound with significant potential in the treatment of hypertension. Its selective inhibition of aminopeptidase A and the resulting reduction in blood pressure make it a valuable tool in both research and therapeutic applications. Ongoing studies aim to further elucidate its mechanisms and optimize its use in clinical settings.
Properties
IUPAC Name |
(3S)-3-amino-4-sulfanylbutane-1-sulfonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S2/c5-4(3-9)1-2-10(6,7)8/h4,9H,1-3,5H2,(H,6,7,8)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOHRLXVWJYYKJ-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(CS)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CS(=O)(=O)O)[C@@H](CS)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232261-88-0 | |
Record name | 3-Amino-4-mercapto-1-butanesulfonic acid, (3S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDA48ZH8UU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.